molecular formula C8H10N2S2 B2633385 methyl N-(3-pyridinylmethyl)carbamodithioate CAS No. 329695-20-7

methyl N-(3-pyridinylmethyl)carbamodithioate

Cat. No.: B2633385
CAS No.: 329695-20-7
M. Wt: 198.3
InChI Key: GUYLKDVAVXYBGJ-UHFFFAOYSA-N
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Description

Methyl N-(3-pyridinylmethyl)carbamodithioate is a chemical compound with the molecular formula C8H10N2S2 and a molecular weight of 198.3084 g/mol It is known for its unique structure, which includes a pyridine ring and a carbamodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3-pyridinylmethyl)carbamodithioate typically involves the reaction of 3-pyridinemethanol with carbon disulfide and methylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamodithioate group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-pyridinylmethyl)carbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols .

Scientific Research Applications

Methyl N-(3-pyridinylmethyl)carbamodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-(3-pyridinylmethyl)carbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2-pyridinylmethyl)carbamodithioate
  • Methyl N-(4-pyridinylmethyl)carbamodithioate
  • Ethyl N-(3-pyridinylmethyl)carbamodithioate

Uniqueness

Methyl N-(3-pyridinylmethyl)carbamodithioate is unique due to the position of the pyridine ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

methyl N-(pyridin-3-ylmethyl)carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S2/c1-12-8(11)10-6-7-3-2-4-9-5-7/h2-5H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYLKDVAVXYBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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